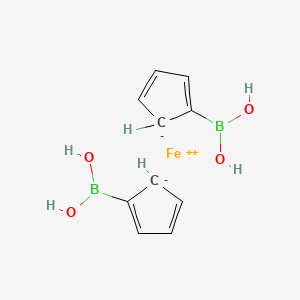![molecular formula C18H18N2O3 B12516825 4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate CAS No. 653579-84-1](/img/structure/B12516825.png)
4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate is an organic compound that features a complex structure with both aromatic and diazonium functional groups
Vorbereitungsmethoden
The synthesis of 4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate typically involves multiple steps. One common method starts with the benzylation of 4-hydroxy-3-methoxyphenylacetic acid to form 4-benzyloxy-3-methoxyphenylacetic acid . This intermediate is then subjected to further reactions, including diazotization, to introduce the diazonium group. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the diazonium group into an amine or other reduced forms.
Substitution: The diazonium group is highly reactive and can participate in substitution reactions, such as the Sandmeyer reaction, to form various substituted aromatic compounds. Common reagents used in these reactions include sodium hypochlorite for oxidation, and reducing agents like sodium borohydride for reduction.
Wissenschaftliche Forschungsanwendungen
4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other materials due to its reactive diazonium group.
Wirkmechanismus
The mechanism of action of 4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate involves its diazonium group, which can interact with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function . This reactivity is harnessed in various applications, including the synthesis of bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate can be compared with similar compounds such as:
4-Benzyloxy-3-methoxyphenylacetic acid: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine: Another compound with a benzyloxy and methoxy substitution pattern, used in heterocyclic chemistry.
4-Benzyloxy-3-methoxybenzaldehyde: Used in the synthesis of various organic compounds and shares the benzyloxy and methoxy groups.
These comparisons highlight the unique reactivity and applications of this compound, particularly its diazonium functionality, which sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
653579-84-1 |
|---|---|
Molekularformel |
C18H18N2O3 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
1-diazo-4-(4-methoxy-3-phenylmethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C18H18N2O3/c1-22-17-10-8-14(7-9-16(21)12-20-19)11-18(17)23-13-15-5-3-2-4-6-15/h2-6,8,10-12H,7,9,13H2,1H3 |
InChI-Schlüssel |
KAGKSNYEDIACQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCC(=O)C=[N+]=[N-])OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


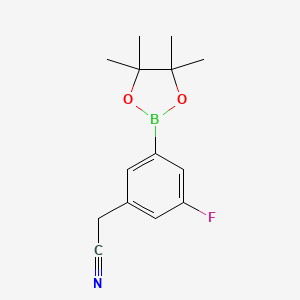
![2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12516747.png)
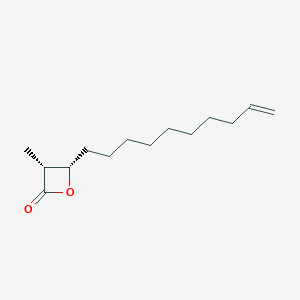
![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)
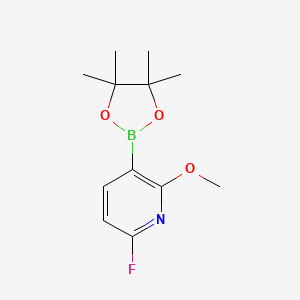
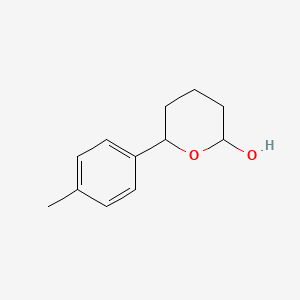

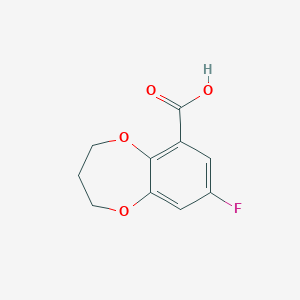

![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)

![ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)
